Cas no 1119450-46-2 (2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide)
2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-N-[2-(4-chlorophenyl)ethyl]propanamide
- 2-Bromo-N-(4-chlorophenethyl)propanamide
- BBL006406
- STK504429
- 2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide
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- MDL: MFCD12027368
- Inchi: 1S/C11H13BrClNO/c1-8(12)11(15)14-7-6-9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,15)
- InChI Key: ZRIKJWRPOBCYNI-UHFFFAOYSA-N
- SMILES: BrC(C)C(NCCC1C=CC(=CC=1)Cl)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 205
- Topological Polar Surface Area: 29.1
2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B022045-500mg |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 500mg |
$ 235.00 | 2022-06-07 | ||
| TRC | B022045-1000mg |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 1g |
$ 390.00 | 2022-06-07 | ||
| TRC | B022045-2000mg |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 2g |
$ 615.00 | 2022-06-07 | ||
| abcr | AB373957-500 mg |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 500MG |
€165.80 | 2022-08-31 | ||
| abcr | AB373957-1 g |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 1g |
€189.00 | 2022-08-31 | ||
| abcr | AB373957-5 g |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | 5g |
€430.80 | 2022-08-31 | ||
| abcr | AB373957-500mg |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide; . |
1119450-46-2 | 500mg |
€173.00 | 2025-04-22 | ||
| abcr | AB373957-1g |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide; . |
1119450-46-2 | 1g |
€197.00 | 2025-04-22 | ||
| abcr | AB373957-5g |
2-Bromo-N-[2-(4-chlorophenyl)ethyl]propanamide; . |
1119450-46-2 | 5g |
€445.00 | 2025-04-22 | ||
| A2B Chem LLC | AI08829-500mg |
2-Bromo-n-[2-(4-chlorophenyl)ethyl]propanamide |
1119450-46-2 | >95% | 500mg |
$384.00 | 2024-04-20 |
2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide Suppliers
2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide
Recent Advances in the Study of 2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide (CAS: 1119450-46-2)
The compound 2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide (CAS: 1119450-46-2) has recently gained significant attention in chemical biology and medicinal chemistry research. This brominated amide derivative has shown promising potential as a key intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent itself. Recent studies have focused on its unique chemical properties, synthetic applications, and biological activities.
Structural analysis reveals that this compound combines a reactive bromopropanamide moiety with a 4-chlorophenethyl group, creating a versatile scaffold for further chemical modifications. The presence of both bromine and chlorine atoms in its structure contributes to its interesting reactivity profile and potential biological interactions. Researchers have particularly noted its utility in nucleophilic substitution reactions and as a building block for more complex pharmaceutical compounds.
In synthetic chemistry applications, 1119450-46-2 has been employed as a crucial intermediate in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in the synthesis of selective JAK2 inhibitors, showing improved yield and purity compared to alternative synthetic routes. The bromine atom at the α-position of the amide group serves as an excellent leaving group, facilitating subsequent coupling reactions with various nucleophiles.
Biological evaluations of this compound have revealed unexpected pharmacological properties. Recent in vitro studies indicate that 2-Bromo-N-2-(4-chlorophenyl)ethylpropanamide exhibits moderate inhibitory activity against certain cancer cell lines, particularly in hematological malignancies. While the exact mechanism remains under investigation, preliminary data suggest potential interactions with cellular redox systems and protein folding pathways.
The safety profile and pharmacokinetic properties of this compound are currently being evaluated in preclinical studies. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments show reasonable metabolic stability, though concerns about potential hepatotoxicity at higher doses have prompted further structure-activity relationship studies to optimize its biological profile.
Future research directions for 1119450-46-2 include exploration of its potential as a warhead in targeted covalent inhibitors, investigation of its antimicrobial properties, and development of more efficient synthetic protocols. The compound's unique combination of reactivity and potential bioactivity positions it as an interesting subject for multidisciplinary research at the chemistry-biology interface.
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